molecular formula C29H28N4O6 B2606530 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-29-1

7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2606530
CAS No.: 892277-29-1
M. Wt: 528.565
InChI Key: YVGBFEBGTBXTIF-UHFFFAOYSA-N
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Description

7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the benzo[d][1,3]dioxole moiety. Common reagents used in these steps include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine ring with various functional groups.

    Benzo[d][1,3]dioxole Derivatives: Molecules containing the benzo[d][1,3]dioxole moiety.

Uniqueness

What sets 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

CAS No.

892277-29-1

Molecular Formula

C29H28N4O6

Molecular Weight

528.565

IUPAC Name

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H28N4O6/c1-37-22-6-2-19(3-7-22)17-33-28(35)23-8-5-21(15-24(23)30-29(33)36)27(34)32-12-10-31(11-13-32)16-20-4-9-25-26(14-20)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,36)

InChI Key

YVGBFEBGTBXTIF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)NC2=O

solubility

not available

Origin of Product

United States

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